2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate
CAS No.:
Cat. No.: VC13346693
Molecular Formula: C20H20O9
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O9 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate |
| Standard InChI | InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2 |
| Standard InChI Key | FOTRUJUPLHRVNU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid hydrate is , corresponding to a molecular mass of 404.37 g/mol . The compound features a succinic acid backbone substituted at the 2- and 3-positions with 4-methylbenzoyloxy groups. The stereochemistry is defined as (2S,3S), indicating its derivation from L-tartaric acid .
The InChIKey FOTRUJUPLHRVNU-MOGJOVFKSA-N and SMILES string [C@@H]([C@H](OC(=O)C1=CC=C(C)C=C1)C(O)=O)(OC(=O)C2=CC=C(C)C=C2)C(O)=O.O confirm the (2S,3S) configuration and the presence of a water molecule in the hydrate . The crystal structure is stabilized by hydrogen bonding between the carboxylic acid groups and the water molecule, as evidenced by its melting point of 170°C .
Synthesis and Manufacturing
The synthesis of this compound involves esterification of L-tartaric acid with 4-methylbenzoyl chloride under controlled conditions. A key patent outlines its use in resolving racemic mixtures of 1-azabicyclo[2.2.1]heptan-3-one, a precursor to pharmaceuticals. The process involves:
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Combining (±)-1-azabicyclo[2.2.1]heptan-3-one with di-p-toluoyl-L-tartaric acid (the free acid form of the hydrate) in a solvent.
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Preferential crystallization of the diastereomeric salt of the desired (1S,4R) enantiomer.
This method leverages the compound’s chiral centers to form diastereomeric salts with distinct solubility profiles, enabling efficient separation .
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | 170°C | |
| Molecular Mass | 404.37 g/mol | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The hydrate form enhances stability during storage, as the water molecule mitigates deliquescence . The compound is sparingly soluble in water but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 1700–1720 cm (ester C=O) and 2500–3300 cm (carboxylic acid O-H) .
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NMR: Distinct signals for the methyl groups (δ 2.4 ppm), aromatic protons (δ 7.8–8.1 ppm), and tartaric acid backbone (δ 4.5–5.5 ppm) .
Industrial and Pharmaceutical Applications
Chiral Resolution
The compound’s primary application lies in resolving racemic mixtures into enantiomers. For example, it isolates (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one, a key intermediate in synthesizing neuromuscular blockers . The process achieves >99% enantiomeric excess (ee) through selective crystallization .
Salt Formation
In a related application, the (2R,3R) enantiomer forms a 2:1 salt with (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (CAS 477600-71-8), demonstrating versatility in coordinating amines .
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